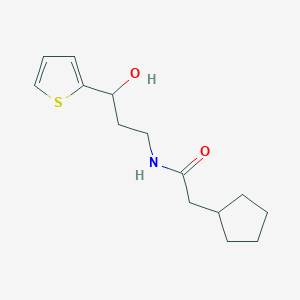

![molecular formula C9H11ClFN3 B2477116 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride CAS No. 1170539-41-9](/img/structure/B2477116.png)

2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

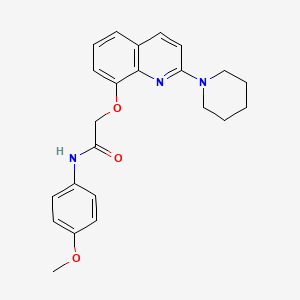

“2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride” is a biochemical compound used for proteomics research . It has a molecular formula of C9H10FN3.HCl and a molecular weight of 215.66 .

Molecular Structure Analysis

The molecular structure of “2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride” is represented by the formula C9H10FN3.HCl . The InChI code for this compound is 1S/C9H10FN3.ClH/c10-8-2-1-3-9(7(8)6-12)13-5-4-11;/h1-3,13H,4-5,11H2;1H .Physical And Chemical Properties Analysis

“2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride” is a powder with a molecular weight of 215.66 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Optimization

2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride has been involved in various synthesis processes. For instance, it served as a starting material in the synthesis of 3-Bromo-2-fluorobenzoic acid, showcasing a process with optimized conditions, leading to a product with 99.202% purity as confirmed by HPLC, MS, and NMR (Zhou Peng-peng, 2013). Another study reported the facile synthesis of 2-bromo-3-fluorobenzonitrile, demonstrating the broad applicability of the compound in the halodeboronation of aryl boronic acids, achieving good to excellent yields (Szumigala et al., 2004).

Carbon Dioxide Fixation

In a notable application, 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride was involved in the chemical fixation of CO2, leading to the formation of quinazoline-2,4(1H,3H)-diones. This process was facilitated by a simple monomeric tungstate catalyst, demonstrating the compound's role in carbon fixation and its potential for large-scale reactions (Kimura et al., 2012).

Pharmaceutical Intermediates

The compound was utilized as an intermediate in the synthesis of dovtinib lactic acid salt, highlighting its role in simplifying production processes and improving yield efficiency (Chen Jin-fan, 2014). Additionally, it served as a precursor in the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazoles, where various substituents were introduced to assess antitumor activity against different human cell lines (Racané et al., 2006).

Fluorous Tagging and Solid-Phase Extraction

A study explored the use of a fluorous oxime tag linked to 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride for the synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines. This fluorous tagging facilitated easy separation and recycling of the tag, demonstrating an environmentally friendly approach to compound synthesis (Ang et al., 2013).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

Eigenschaften

IUPAC Name |

2-(2-aminoethylamino)-6-fluorobenzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3.ClH/c10-8-2-1-3-9(7(8)6-12)13-5-4-11;/h1-3,13H,4-5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWDADZZMGESEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide](/img/structure/B2477033.png)

![6-(4-fluorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2477034.png)

![3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2477036.png)

![ethyl 2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2477039.png)

![[(2R)-oxan-2-yl]methanol](/img/structure/B2477041.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2477050.png)

![2-[(1H-indazol-7-ylamino)methyl]phenol](/img/structure/B2477053.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2477055.png)